5-Bromo-3-nitropyridine-2-thiol
Overview
Description
5-Bromo-3-nitropyridine-2-thiol is a chemical compound with the CAS Number: 886372-86-7 . It has a molecular weight of 235.06 . This compound is used as an intermediate in the synthesis of pharmaceutical and pesticide products .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H3BrN2O2S/c6-3-1-4 (8 (9)10)5 (11)7-2-3/h1-2H, (H,7,11)
. This indicates the molecular structure of the compound. Relevant Papers A case report was found which discusses a 40-year-old man who suffered skin and respiratory tract exposure to leaked this compound at work . After exposure, the patient rapidly developed dizziness, fatigue, nausea, vomiting, chest distress, diffuse cyanosis, and coma. Methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure were observed after admission. He improved markedly after treatment, but delayed encephalopathy was confirmed 82 days after the exposure .
Scientific Research Applications
Heterodimerization of Cysteine-Containing Peptides
2,2′-Dithiobis(5-nitropyridine) is utilized as a reagent for the activation of cysteine's thiol function in peptides, facilitating asymmetric disulfide formation. This process is significant in the preparation of de novo designed cytochrome model heterodimeric 62-mer peptides (Rabanal, DeGrado, & Dutton, 1996).
Applications in Chemical Sensing
Thiol Quantification in Enzyme Assays
Derivatives of 5-nitropyridine are utilized in thiol-quantification enzyme assays, offering alternatives to traditional chromogenic probes. These derivatives, like 2,4-Dinitrobenzenesulfonyl fluoresceins, provide practical solutions for high-throughput programs aimed at screening enzyme inhibitors, crucial in new drug development (Maeda et al., 2005).
Applications in Molecular Electronics
Molecular Diode with Charge-Induced Conformational Changes
The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule exhibits charge-induced conformational switching and rectifying behavior. This unique feature makes it a potential candidate for molecular memory devices or nano-actuators, controlled by an external field or bias voltage (Derosa, Guda, & Seminario, 2003).
Environmental Applications
Trace Determination of Thiols in Natural Waters
2,2′-Dithiobis(5-nitropyridine) is used in environmental analysis, particularly for stabilizing thiols in field samples. The compound allows for the determination of thiols in natural waters through liquid chromatography with ultraviolet detection, providing a reliable method for environmental monitoring and research (Vairavamurthy & Mopper, 1990).
Properties
IUPAC Name |
5-bromo-3-nitro-1H-pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2S/c6-3-1-4(8(9)10)5(11)7-2-3/h1-2H,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINMWDRWADCKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674547 | |
Record name | 5-Bromo-3-nitropyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886372-86-7 | |
Record name | 5-Bromo-3-nitro-2(1H)-pyridinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886372-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-nitropyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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